

Technical Monograph: 4-Chloro-6-ethoxyquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6-ethoxyquinazoline

CAS No.: 155960-92-2

Cat. No.: B136471

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A Pivotal Scaffold in Kinase Inhibitor Synthesis[1]

CAS Number: 155960-92-2 Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol

[1][2]

Executive Summary

4-Chloro-6-ethoxyquinazoline is a functionalized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors.[3] Its primary utility lies in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Unlike its disubstituted counterpart (4-chloro-6,7-dimethoxyquinazoline), which forms the core of drugs like Erlotinib and Gefitinib, the 6-ethoxy variant allows researchers to probe the specific steric and lipophilic requirements of the ATP-binding pocket in kinase enzymes. The 4-position chlorine atom acts as a highly reactive electrophile, enabling rapid coupling with various anilines to generate libraries of potential anticancer agents.

Chemical Profile & Reactivity[1][4][5][6]

Structural Analysis

The compound consists of a quinazoline bicyclic system. The reactivity is dominated by two features:

- The C4-Chlorine "Warhead": The pyrimidine ring is electron-deficient, making the carbon at position 4 highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).
- The C6-Ethoxy Group: This substituent provides electron-donating density to the benzene ring, modulating the overall electrophilicity of the system and enhancing lipid solubility (logP) compared to hydroxy analogs.

Physical Properties

Property	Value
Appearance	Off-white to pale yellow solid
Melting Point	98–102 °C (Typical for analogs)
Solubility	Soluble in DCM, DMSO, DMF; limited solubility in water
Storage	Inert atmosphere, 2–8°C (Hydrolysis sensitive)

Synthetic Pathways[1][4][7][8]

The synthesis of **4-Chloro-6-ethoxyquinazoline** typically follows a linear two-step protocol starting from anthranilic acid derivatives.

Step 1: Cyclization to the Quinazolinone

The precursor, 2-amino-5-ethoxybenzoic acid, is cyclized using formamide or formamidinium acetate at high temperatures. This yields the stable intermediate 6-ethoxyquinazolin-4(3H)-one (CAS 155960-97-7).

Step 2: Chlorination (The Critical Step)

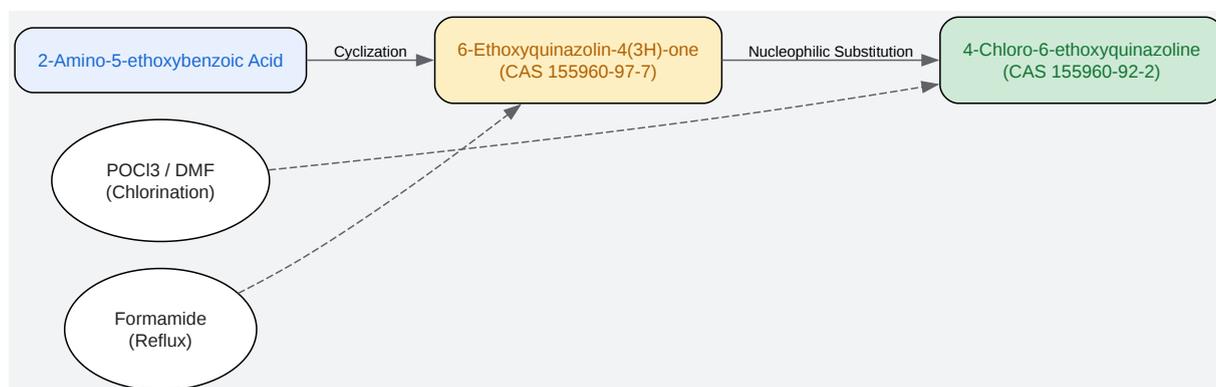
The quinazolinone is treated with a chlorinating agent, most commonly Phosphorus Oxychloride ($POCl_3$), often with a catalytic amount of DMF. This converts the tautomeric hydroxyl group (enol form) into the chloride leaving group.

Experimental Protocol (General Procedure):

- Charge: Suspend 6-ethoxyquinazolin-4(3H)-one (1.0 eq) in $POCl_3$ (5–10 eq).

- Catalysis: Add DMF (2–3 drops) to form the Vilsmeier-Haack reagent in situ.
- Reflux: Heat to reflux (approx. 105°C) for 2–4 hours until the solution becomes clear.
- Quench: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water to neutralize.
- Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven.

Visualization: Synthetic Route



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Figure 1: Step-wise synthesis from anthranilic acid precursors to the chlorinated scaffold.

Mechanism of Action: The S_NAr Coupling

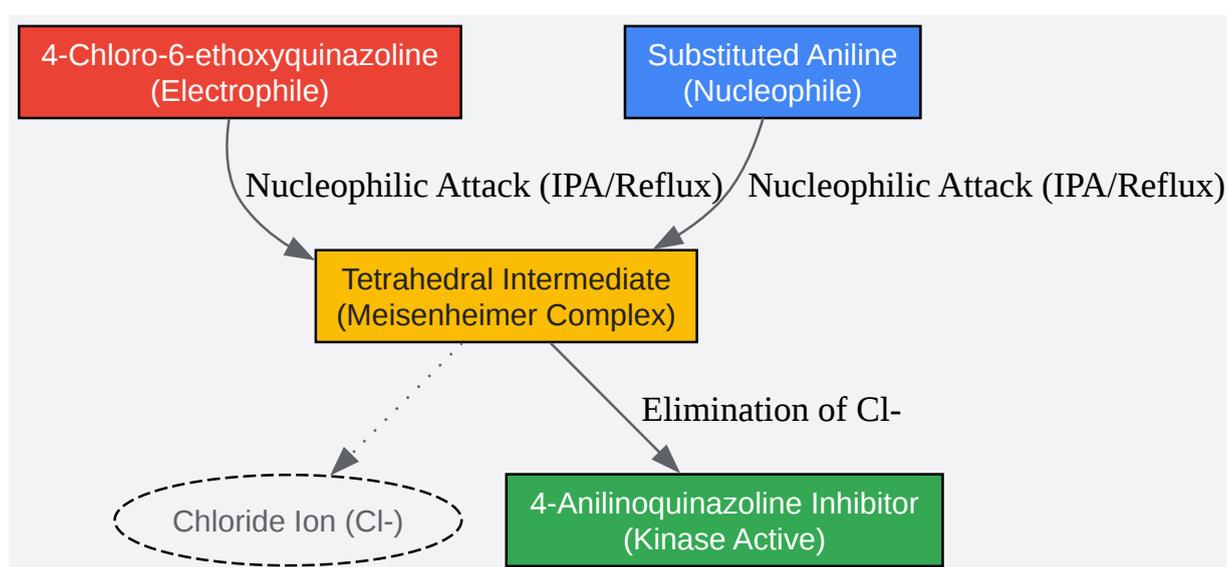
The primary utility of **4-Chloro-6-ethoxyquinazoline** is its reaction with anilines to form 4-anilinoquinazolines. This reaction is the industry standard for creating EGFR inhibitors.

The Mechanism

The reaction proceeds via an Addition-Elimination mechanism.

- Addition: The lone pair of the aniline nitrogen attacks the electron-deficient C4 carbon.
- Intermediate: A Meisenheimer-like tetrahedral intermediate is formed.
- Elimination: The chloride ion is expelled, restoring aromaticity.
- Salt Formation: The product is often isolated as a hydrochloride salt, which improves water solubility for biological testing.

Visualization: S_NAr Reaction Logic



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Figure 2: The S_NAr mechanism utilized to couple the scaffold with a therapeutic "warhead".

Applications in Drug Discovery

Structure-Activity Relationship (SAR)

In EGFR inhibitor design, the quinazoline core mimics the adenine ring of ATP.

- 6-Position: The ethoxy group at position 6 projects into the solvent-accessible region of the kinase pocket. Modifying this group (e.g., methoxy vs. ethoxy) alters the solubility and metabolic stability.

- **Selectivity:** By using the mono-ethoxy scaffold (instead of the 6,7-dimethoxy), researchers can synthesize compounds that may bypass resistance mutations (such as T790M) by altering the steric bulk around the binding site.

Key Research Uses

- **Library Generation:** Used to create diverse libraries of 6-alkoxy-4-anilinoquinazolines for high-throughput screening.
- **Probe Synthesis:** Used to attach fluorescent tags or biotin linkers via the reactive 4-position for kinase visualization studies.

Safety & Handling (MSDS Highlights)

Signal Word:DANGER

Hazard Class	Statement
Skin Corr. 1B	Causes severe skin burns and eye damage.
Acute Tox. 4	Harmful if swallowed.[4][5]
Sensitization	May cause an allergic skin reaction (potent sensitizer).

Handling Protocols:

- **Moisture Sensitivity:** The C-Cl bond is hydrolytically unstable. Store under nitrogen or argon. Exposure to moist air will slowly revert the compound to the inactive quinazolinone and release HCl gas.
- **Neutralization:** Waste containing this compound should be treated with a dilute base (NaOH or NaHCO₃) to hydrolyze the chloride before disposal.

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